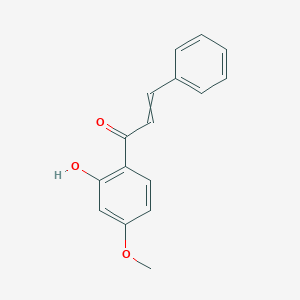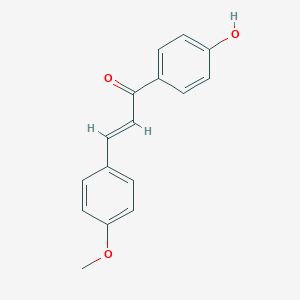
5-Hidroxi flavona
Descripción general
Descripción
NSC-26745, también conocido como 5-Hidroxi flavona o Primuletina, es un compuesto flavonoides de origen natural. Es miembro de la familia de las flavonas, que se caracteriza por una estructura de 2-fenilcromen-4-ona. Este compuesto se encuentra en varias plantas y se ha estudiado por sus posibles propiedades terapéuticas, que incluyen actividades antioxidantes, antiinflamatorias y anticancerígenas .
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su papel en la modulación de las vías biológicas y su potencial como agente terapéutico.
Medicina: Estudiado por sus propiedades antioxidantes, antiinflamatorias y anticancerígenas. Ha mostrado promesa en la inhibición del crecimiento de células cancerosas y la reducción del estrés oxidativo.
Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos
Mecanismo De Acción
El mecanismo de acción de NSC-26745 involucra su interacción con varios objetivos y vías moleculares:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo donando átomos de hidrógeno desde su grupo hidroxilo.
Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como la ciclooxigenasa.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas mediante la modulación de vías de señalización como las vías PI3K / Akt y MAPK.
Análisis Bioquímico
Biochemical Properties
5-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been suggested that 5-Hydroxyflavone may have vasorelaxing properties, possibly involving calcium-activated potassium channels
Cellular Effects
5-Hydroxyflavone has been shown to exhibit no cytotoxic activity against various cell lines, suggesting it may have a minimal impact on cell function . It has been associated with vasorelaxing effects, which could influence cell signaling pathways .
Molecular Mechanism
The molecular mechanism of 5-Hydroxyflavone is not fully understood. It is believed to exert its effects at the molecular level through various interactions with biomolecules. For instance, it may interact with calcium-activated potassium channels, influencing their activity
Metabolic Pathways
It is known that flavonoids can undergo various metabolic processes, including glycosylation
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NSC-26745 generalmente involucra la condensación de 2’,6’-dihidroxiacetofenona con cloruro de benzoílo. La reacción se lleva a cabo en condiciones básicas, a menudo usando una base como hidróxido de sodio o carbonato de potasio. El intermedio resultante se somete a ciclización para formar la estructura flavona .
Métodos de producción industrial
La producción industrial de NSC-26745 sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las técnicas como la recristalización y la cromatografía se emplean para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
NSC-26745 se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 5 se puede oxidar para formar quinonas.
Reducción: El grupo carbonilo en la estructura flavona se puede reducir para formar flavanonas.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, como metilación o acetilación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: La metilación se puede lograr utilizando yoduro de metilo en presencia de una base como hidruro de sodio.
Productos principales
Oxidación: Quinonas
Reducción: Flavanonas
Sustitución: Derivados metilados o acetilados
Comparación Con Compuestos Similares
NSC-26745 es único entre los flavonoides debido a su estructura y propiedades específicas. Los compuestos similares incluyen:
5-Hidroxi-2-fenilcromona: Comparte una estructura similar pero difiere en su actividad biológica.
Crisina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias similares pero diferentes objetivos moleculares.
NSC-26745 se destaca por su hidroxilación específica en la posición 5, que contribuye a sus actividades biológicas únicas y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
5-hydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBLVRRCNVHZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197690 | |
| Record name | 5-Hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-78-1 | |
| Record name | 5-Hydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















